molecular formula C15H31NO2 B1200414 N-Dodecylsarcosinate CAS No. 15930-65-1

N-Dodecylsarcosinate

Cat. No.: B1200414
CAS No.: 15930-65-1
M. Wt: 257.41 g/mol
InChI Key: BMYCCWYAFNPAQC-UHFFFAOYSA-N
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Description

N-Dodecylsarcosinate, also widely known as Sodium N-Dodecanoyl Sarcosinate or Sarkosyl, is an amino acid-based anionic surfactant valued in research for its unique balance of effective detergency and relative mildness compared to stronger denaturants like sodium dodecyl sulfate (SDS). Its structure features a lauroyl (C12) hydrophobic chain linked to a sarcosine (N-methylglycine) headgroup, making it an "interrupted soap" with properties distinct from conventional fatty acid soaps . This surfactant is characterized by its good hard water tolerance, stability in formulations with a pH as low as 4, and a critical micelle concentration (CMC) of approximately 13-15 mM, which can be significantly lowered by the presence of salts . In molecular biology and biochemistry, this compound has several key applications. It is consistently used in neuropathological research for the isolation and characterization of amyloid fibrils, such as tau proteins, which show variable resistance to its solubilizing action, allowing for their separation from detergent-sensitive proteins . Furthermore, it serves as a valuable tool in protein refolding workflows; it can solubilize proteins from inclusion bodies expressed in E. coli and has been successfully used to refold active proteins like green fluorescent protein (GFP) and tumor necrosis factor (TNF) . Its mechanism of action involves interacting with proteins and biomembranes, but it generally exhibits weaker binding and is more readily dissociated from native protein structures than SDS, which helps preserve biological function in specific protocols . Studies on its interaction with heme proteins like hemoglobin and myoglobin have detailed its binding phases and effects on protein conformation . Researchers also utilize this compound in studies of self-assembly and aggregation. It forms mixed catanionic vesicles with oppositely charged surfactants like SDS, which have been explored for their pH-triggerable drug release capabilities . Its synergistic interactions in mixed surfactant systems, particularly with cationic surfactants, are a subject of investigation in colloid and interface science . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

15930-65-1

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

2-[dodecyl(methyl)amino]acetic acid

InChI

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(17)18/h3-14H2,1-2H3,(H,17,18)

InChI Key

BMYCCWYAFNPAQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(C)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCN(C)CC(=O)O

Other CAS No.

15930-65-1

Related CAS

7631-98-3 (hydrochloride salt)

Synonyms

N-dodecylsarcosinate
N-dodecylsarcosinate sodium salt

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-Dodecylsarcosinate is characterized by its long hydrophobic dodecyl chain and a hydrophilic sarcosinate head group. This amphiphilic nature allows it to function effectively as a surfactant, facilitating the formation of micelles and enhancing solubility in aqueous solutions.

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its mildness and ability to enhance the texture and stability of products. It serves as an emulsifier, surfactant, and skin-conditioning agent.

Safety Assessments

  • Irritation Studies : Clinical studies have shown that this compound is non-irritating and non-sensitizing at concentrations typically used in cosmetic products (2-5%) .
  • Regulatory Status : The ingredient has been evaluated by safety panels, concluding that it is safe for use in rinse-off products and at limited concentrations in leave-on products .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery agent. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

Case Studies

  • Drug Formulation : Research indicates that incorporating this compound into formulations can improve the solubility of hydrophobic drugs, leading to enhanced therapeutic efficacy .
  • Anticancer Research : In studies involving chalcone derivatives, this compound was used to facilitate the delivery of these compounds, which exhibited significant anticancer activity against various cell lines .

Environmental Applications

This compound has applications in environmental science, particularly in bioremediation processes.

Biodegradability Studies

  • Environmental Impact : Laboratory studies demonstrate that this compound is biodegradable, making it a suitable candidate for environmentally friendly cleaning agents .
  • Surfactant Efficacy : Its surfactant properties enhance the solubilization of hydrophobic pollutants in water, aiding in their removal during bioremediation efforts .

Analytical Applications

In analytical chemistry, this compound is utilized as a reagent or stabilizer in various assays.

Analytical Techniques

  • Chromatography : It has been employed as a mobile phase additive in high-performance liquid chromatography (HPLC) to improve the separation of complex mixtures .
  • Detection Methods : The compound's surfactant properties are leveraged in developing new detection methods for various analytes in environmental samples .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
CosmeticsNon-irritating; safe at 2-5% concentrations
PharmaceuticalsEnhances solubility of hydrophobic drugs
Environmental ScienceBiodegradable; aids in pollutant removal
Analytical ChemistryImproves separation in HPLC; stabilizes assays

Comparison with Similar Compounds

N-Nitrososarcosine

  • Structure: Nitrosated derivative of sarcosine (NO group attached to the amine).
  • Properties: Crystalline solid, non-surfactant, used in specialized research.
  • Safety: Non-carcinogenic but causes temporary eye/skin irritation .
  • Key Difference : Lacks the dodecyl chain and surfactant functionality.

N,N-Dimethylglycine

  • Properties: Non-surfactant, non-hazardous, used in manufacturing .
  • Key Difference : Absence of a hydrophobic tail limits amphiphilic behavior.

Alkyl-Chain Surfactants (Different Head Groups)

N-Dodecylacetamide

  • Structure: Non-ionic surfactant with a dodecyl chain and acetamide head.
  • Applications: Likely used in formulations requiring mild, non-ionic detergents.
  • Key Difference: Non-ionic nature reduces protein denaturation compared to anionic surfactants.

Dodecylamine

  • Structure : Cationic surfactant with a primary amine head (C₁₂H₂₇NH₂).
  • Properties : Molecular weight = 185.35 g/mol; classified as hazardous (UN3259) .
  • Applications : Polymer additive; incompatible with anionic systems due to charge.
  • Key Difference : Cationic charge promotes binding to negatively charged biomolecules (e.g., DNA), but higher toxicity limits biological use.

n-Dodecyl-β-D-maltoside

  • Structure: Non-ionic sugar-based surfactant (maltose head group).
  • Properties : High biocompatibility, commonly used in membrane protein studies .
  • Key Difference : Gentler on proteins than ionic surfactants, but higher cost.

Data Tables

Table 1: Structural and Functional Comparison

Compound Type MW (g/mol) Charge Key Applications
N-Dodecylsarcosinate Anionic 278 Negative DNA extraction , electrophoresis
N-Dodecylacetamide Non-ionic 227.39 Neutral Formulations
Dodecylamine Cationic 185.35 Positive Polymer additive
n-Dodecyl-β-D-maltoside Non-ionic 510.6 Neutral Membrane protein studies

Research Findings

  • Protein Interactions: Anionic surfactants like this compound may denature proteins more aggressively than non-ionic variants (e.g., n-dodecyl-β-D-maltoside), which preserve native conformations .
  • DNA Extraction Efficiency : this compound’s anionic charge enhances cell lysis efficiency in Synechocystis compared to cationic surfactants like dodecylamine, which may bind DNA and inhibit downstream processes .

Preparation Methods

Acylation of Sarcosine with Lauroyl Chloride

The primary synthesis route involves reacting sodium sarcosinate with lauroyl chloride under alkaline conditions. In a four-neck flask equipped with a reflux condenser, sodium sarcosinate is dissolved in tetrahydrofuran (THF), and lauroyl chloride is added dropwise while maintaining a pH of 9–11 using sodium hydroxide. The reaction proceeds at 60–70°C for three hours, yielding sodium this compound as a hygroscopic solid. Key parameters include:

ParameterValue
Temperature60–70°C
Reaction Time3 hours
SolventTetrahydrofuran (THF)
pH Range9–11
Yield~85% (after purification)

Side reactions, such as hydrolysis of lauroyl chloride, are minimized by maintaining anhydrous conditions and controlled reagent addition.

Industrial-Scale Production

Industrial protocols scale this reaction by substituting THF with aqueous ethanol to reduce costs. Sarcosine (1 mol) is dissolved in a 40% ethanol-water mixture, and lauroyl chloride (1.05 mol) is added incrementally under vigorous stirring. The mixture is heated to 65°C for four hours, followed by solvent evaporation under vacuum. The crude product is precipitated by adjusting the pH to 1–2 with hydrochloric acid, isolating N-lauroyl sarcosine, which is then neutralized with sodium hydroxide to yield the final compound.

Purification and Characterization

Solvent Extraction and Recrystallization

Post-synthesis, the product is purified via ether extraction to remove inorganic salts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Recrystallization from petroleum ether produces white needle-like crystals with a melting point of 46°C.

Physical and Chemical Properties

Sodium this compound exhibits distinct physicochemical properties critical for its applications:

PropertyValue
Molecular FormulaC₁₅H₂₈NO₃·Na
Molar Mass293.38 g/mol
Density1.033 g/mL at 20°C
Water Solubility293 g/L
Vapor Pressure0.02 hPa at 20°C

Its hygroscopic nature necessitates storage in desiccators to prevent moisture absorption.

Analytical Validation

Gas Chromatography (GC) with Flame Ionization Detection

Purity analysis employs GC using dodecanoic acid as an internal standard. The sample is derivatized with boron trifluoride-methanol to form methyl esters, separated on an HP-5 column (30 m × 0.32 mm ID), and quantified via FID. This method achieves a detection limit of 0.1 μg/mL and a linear range of 1–100 μg/mL.

Spectroscopic Techniques

Fourier-transform infrared spectroscopy (FTIR) confirms functional groups:

  • Amide I Band : 1640 cm⁻¹ (C=O stretch)

  • Methyl Group : 2850–2960 cm⁻¹ (C-H stretch).

Industrial and Biochemical Applications

Membrane Protein Reconstitution

In biochemistry, sodium this compound solubilizes membrane proteins for structural studies. A protocol involving DMPC/DMPG liposomes (4:1 ratio) and dialysis against HEPES buffer (pH 7.5) achieves 95% protein incorporation efficiency. Critical micelle concentration (CMC) values are 0.4 mM in aqueous solutions, ensuring minimal detergent interference.

Detergent Formulations

The compound’s low critical micelle temperature (CMT) of 20°C makes it suitable for cold-water detergents. Formulations with 10–15% sodium this compound exhibit superior foaming stability compared to SDS, as demonstrated by surface tension measurements (28.5 mN/m at 25°C).

Challenges and Optimization Strategies

Byproduct Formation

Phosphorous acid, a byproduct of lauroyl chloride synthesis using PCl₃, necessitates careful phase separation. Post-reaction, the organic layer is washed with 5% sodium bicarbonate to remove residual acid.

Scalability and Cost

Industrial processes optimize solvent recovery by distilling THF at 66°C, achieving 90% solvent reuse. Substituting THF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield .

Q & A

Q. What is the role of N-Dodecylsarcosinate in cell lysis protocols, and how does it interact with biological membranes?

this compound is a zwitterionic detergent commonly used to disrupt lipid bilayers and solubilize membrane proteins. Its mechanism involves penetrating hydrophobic regions of membranes, reducing surface tension, and displacing lipids to release intracellular components. For example, in cyanobacterial DNA extraction, it is combined with lysozyme and proteinase K to degrade peptidoglycan and proteins, followed by phenol-chloroform purification . Optimal concentrations (typically 0.5–2% w/v) depend on cell type and membrane rigidity.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in a cool (4–8°C), dry environment, sealed under inert gas (e.g., nitrogen) to prevent oxidation. Avoid prolonged exposure to light, heat (>40°C), or moisture, as these conditions may degrade its surfactant properties. Stability tests using HPLC or mass spectrometry are recommended for long-term studies .

Q. What analytical methods are suitable for assessing the purity and integrity of this compound in solution?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm) is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity. For quantitative studies, conductometric titration may quantify active surfactant concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported lysis efficiencies of this compound across different cell types?

Discrepancies often arise from variations in cell wall composition (e.g., Gram-positive vs. Gram-negative bacteria) or detergent-to-protein ratios. To address this:

  • Perform pilot studies comparing lysis buffers with incremental detergent concentrations (0.1–5% w/v).
  • Use microscopy (e.g., TEM) or flow cytometry to quantify membrane disruption.
  • Pair with complementary methods (e.g., sonication or freeze-thaw cycles) for recalcitrant cells .

Q. What strategies optimize this compound-based protocols for membrane protein isolation without denaturation?

To preserve protein function:

  • Maintain low temperatures (4°C) during extraction.
  • Include stabilizing agents (e.g., glycerol or lipids) in buffers.
  • Use mild detergents (e.g., digitonin) in tandem for stepwise solubilization. Validate protein integrity via circular dichroism (CD) spectroscopy or activity assays post-extraction .

Q. How does this compound interact with other surfactants in mixed micelle systems, and what are the implications for experimental design?

Synergistic effects with ionic detergents (e.g., SDS) can enhance solubilization but risk protein denaturation. To study interactions:

  • Conduct critical micelle concentration (CMC) measurements via surface tension assays.
  • Analyze micelle size distribution using dynamic light scattering (DLS).
  • Compare co-solubilization efficiency using fluorescence-based assays (e.g., ANS binding) .

Q. What are the limitations of this compound in proteomic studies, and how can they be mitigated?

Limitations include interference with mass spectrometry (due to non-volatility) and incomplete membrane protein recovery. Solutions:

  • Precipitate detergents using cold acetone or chloroform/methanol before MS analysis.
  • Combine with detergent removal columns (e.g., size-exclusion chromatography).
  • Validate recovery rates via Western blotting against known membrane markers .

Methodological Guidance

Q. How to design a controlled experiment evaluating this compound’s impact on enzyme activity post-lysis?

  • Control groups : Use lysis buffers without detergent or with alternative surfactants (e.g., Triton X-100).
  • Variables : Measure enzyme activity (e.g., kinetic assays) and structural stability (CD spectroscopy).
  • Statistical analysis : Apply ANOVA with post-hoc tests to compare means across groups, ensuring p < 0.05 for significance .

Q. What steps ensure reproducibility when scaling up this compound-based protocols for high-throughput studies?

  • Standardize buffer preparation (pH, ionic strength) using automated pipetting systems.
  • Validate batch-to-batch detergent consistency via HPLC.
  • Document environmental variables (e.g., temperature fluctuations) and their impact on lysis efficiency .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice if irritation persists .

Q. How should waste containing this compound be disposed of to comply with environmental regulations?

Neutralize solutions with activated charcoal or biodegradable detergents before disposal. Follow institutional guidelines for hazardous waste segregation and label containers with CAS number 2491-15-8 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.